(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
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Overview
Description
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of two carboxylic acid groups and a benzyl group in this compound makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of N-benzyl-2,3-diaminopropionic acid can yield the desired pyrrolidine derivative. The reaction conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of catalytic hydrogenation of suitable precursors, which can be carried out under high pressure and temperature conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chiral centers and the benzyl group can influence the binding affinity and selectivity towards different targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-3,4-pyrrolidindiol: This compound is similar in structure but contains hydroxyl groups instead of carboxylic acid groups.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but differ in the functional groups attached.
Uniqueness
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a benzyl group, which confer distinct chemical and biological properties. The chiral centers also contribute to its specificity in biological interactions .
Properties
IUPAC Name |
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFONDGWHOURT-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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